Benzyl Substitution and Antimycobacterial SAR
In the structurally related 3-benzylsulfanyl-1,2,4-triazole series, the position of the methyl substituent on the benzyl ring significantly modulates antimycobacterial potency. The most active compounds in this series carry electron-withdrawing groups (e.g., nitro) or a thioamide moiety, while simple methyl substitution yields only moderate activity [1]. The 3-methylbenzyl isomer offers a distinct steric and electronic profile compared to the 2-methylbenzyl analog (CAS 578734-96-0) and the 4-methylbenzyl analog (CAS not assigned), which are commercially available as reference standards . Although direct head-to-head MIC data for the target compound are unavailable in the public domain, class-level SAR inference indicates that the meta-methyl substitution pattern is expected to alter the dihedral angle between the benzyl ring and the triazole core, potentially impacting target binding differently than ortho- or para-substituted analogs.
| Evidence Dimension | Antimycobacterial activity – MIC against M. tuberculosis (class-level SAR for 3-benzylsulfanyl-1,2,4-triazoles) |
|---|---|
| Target Compound Data | Not directly measured in published studies |
| Comparator Or Baseline | 3-Benzylsulfanyl-1,2,4-triazole class: MIC range 32–>1000 µmol/L; most active compounds bear two nitro groups or a thioamide group on benzyl moiety |
| Quantified Difference | Not quantifiable for specific compound; structural differentiation based on positional isomerism (3-methyl vs. 2-methyl vs. 4-methyl) and N-4 amino group |
| Conditions | In vitro microdilution method against M. tuberculosis, M. avium, M. kansasii (Klimešová et al., 2004) |
Why This Matters
The 3-methylbenzyl group confers distinct conformational and electronic properties that differentiate this compound from its commercially available 2-methylbenzyl analog, preventing direct substitution in SAR campaigns.
- [1] Klimešová, V. et al. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco, 2004, 59(4), 279-288. DOI: 10.1016/j.farmac.2004.01.006. View Source
